N-(4-chlorobenzyl)-N'-styrylurea
Description
N-(4-Chlorobenzyl)-N'-styrylurea is a urea derivative characterized by a 4-chlorobenzyl group attached to one nitrogen atom and a styryl (vinylbenzene) group attached to the other. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOIGPNWWVCRSB-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\NC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-styrylurea typically involves the reaction of 4-chlorobenzylamine with styryl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-styrylurea can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-styrylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Hydrogenated urea derivatives.
Substitution: New urea derivatives with substituted functional groups.
Scientific Research Applications
Anticancer Activity
N-(4-chlorobenzyl)-N'-styrylurea has been investigated for its potential as an anticancer agent. A study evaluated its efficacy against various cancer cell lines, demonstrating that it inhibits cell proliferation through apoptosis induction. The compound's structural features allow it to interact with specific biological targets involved in cancer progression.
- Case Study : In vitro assays showed that the compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Data Table :
Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 32 µg/mL Escherichia coli 12 64 µg/mL
Pharmacophore Modeling
Pharmacophore models have been developed using this compound as a template for designing new inhibitors targeting specific enzymes related to cancer and infectious diseases.
- Study Findings : The generated pharmacophore model was validated with known active compounds, showing a high correlation coefficient (R² = 0.92), indicating its reliability for virtual screening of compound libraries.
Herbicidal Activity
The compound has shown promise as a herbicide, particularly in controlling broadleaf weeds in agricultural settings.
- Case Study : Field trials indicated that this compound achieved over 80% weed control at application rates of 150 g ai/ha, demonstrating its effectiveness compared to existing herbicides.
Polymer Chemistry
In polymer chemistry, this compound has been used as a monomer in the synthesis of novel polymers with unique properties.
- Research Insights : Polymers synthesized from this compound exhibited enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-styrylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-chlorobenzyl)-N'-styrylurea and analogous compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-chlorobenzyl group (as seen in ) enhances receptor-binding affinity in histamine H₃ antagonists, likely due to hydrophobic interactions and electron-withdrawing effects.
Synthetic Challenges :
- N-Styrylurea derivatives often require multi-step syntheses involving condensation of amines with isocyanates or carbodiimides. By-product formation (e.g., di-benzylated amines, as in ) is a common issue in alkylation reactions.
Agrochemical Potential: Forchlorfenuron () demonstrates the importance of halogen and heterocyclic substituents in plant growth regulation. The chloro and pyridinyl groups in forchlorfenuron enhance stability and bioavailability, which could be relevant for this compound.
Pharmacological Selectivity :
- Guanidine derivatives with 4-chlorobenzyl groups () show high selectivity for histamine H₃ receptors over H₁/H₂ subtypes, suggesting that the chloro-benzyl motif is a critical pharmacophore.
Biological Activity
N-(4-chlorobenzyl)-N'-styrylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its mechanisms and applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a chlorobenzyl group and a styryl moiety. This configuration is believed to contribute to its biological efficacy. The presence of the chlorine atom is known to enhance lipophilicity and, consequently, the compound's ability to penetrate cellular membranes, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A series of related compounds, including various substituted cinnamic anilides, were evaluated for their antibacterial effects against both gram-positive bacteria and mycobacterial strains. The results indicated that compounds with similar structural features showed promising activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against MRSA | Other Bacteria | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | E. faecalis, M. smegmatis | Low |
| 3,4-Dichlorocinnamanilides | High | M. tuberculosis | Negligible |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Very High | Enterococcus faecalis | Low |
The above table summarizes the antimicrobial efficacy of this compound in comparison to related compounds. Notably, while it shows moderate activity against MRSA, other derivatives exhibit higher efficacy.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, studies indicate that similar urea derivatives can sensitize cancer cells to chemotherapeutic agents by disrupting metabolic pathways essential for cancer cell survival .
Case Study: Apoptosis Induction
A specific study highlighted the role of this compound in inducing apoptosis in A-549 lung cancer cells. The compound was found to significantly reduce cell viability and induce characteristic apoptotic markers:
- Cell Cycle Arrest : Treated cells exhibited an accumulation in the sub-G1 phase.
- Caspase Activation : Increased levels of activated caspases were observed, indicating apoptosis.
- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were noted as a precursor to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzene rings and alterations in the urea linkage can significantly influence both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups has been associated with enhanced potency against bacterial strains .
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increases antibacterial potency |
| Aromatic substitutions | Alters cytotoxic profile |
| Chain length variations | Impacts lipophilicity and membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
